Ethylhexyl triazone

説明

この化合物は、紫外線B線を効果的に吸収し、日焼けや光老化から効果的に保護します .

2. 製法

合成経路と反応条件: オクトクリレンの製造には、いくつかの重要なステップが含まれます。

エステル化反応: パラニトロ安息香酸はイソオクチルアルコールと反応してエステルを生成します。

水素化反応: エステルは触媒の存在下で水素化されて中間体を生成します。

カップリング反応: 中間体はその後、トリアジン誘導体とカップリングしてオクトクリレンを生成します.

工業生産方法: オクトクリレンの工業生産は通常、パラニトロ安息香酸を原料として使用します。これは入手が容易で費用対効果が高いです。 このプロセスには、エステル化、水素化、カップリング反応が含まれ、その後、精製と精製が行われて、高いクロマトグラフィー純度と収率が達成されます .

反応の種類:

酸化: オクトクリレンは酸化反応を起こす可能性がありますが、通常の状態では一般的に安定しています。

還元: 合成における水素化ステップは、重要な還元反応です。

置換: トリアジン誘導体とのカップリング反応は、置換反応の例です。

一般的な試薬と条件:

触媒: 一般的な触媒には、還元ステップに使用される水素化触媒が含まれます。

主な生成物:

4. 科学研究での応用

オクトクリレンは、科学研究において幅広い用途があります。

化学: 紫外線吸収と光安定性の研究におけるモデル化合物として使用されます。

生物学: 生物系における紫外線誘発損傷に対する潜在的な保護効果が調査されています。

医学: 日焼けや光老化などの皮膚疾患の予防における役割が探求されています。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of octyl triazone involves several key steps:

Esterification Reaction: p-nitrobenzoic acid reacts with isooctyl alcohol to form an ester.

Hydrogenation Reaction: The ester undergoes hydrogenation in the presence of a catalyst to produce an intermediate product.

Coupling Reaction: The intermediate product is then coupled with a triazine derivative to form octyl triazone.

Industrial Production Methods: Industrial production of octyl triazone typically involves the use of p-nitrobenzoic acid as a raw material, which is readily available and cost-effective. The process includes esterification, hydrogenation, and coupling reactions, followed by purification and refining to achieve high chromatographic purity and yield .

Types of Reactions:

Oxidation: Octyl triazone can undergo oxidation reactions, although it is generally stable under normal conditions.

Reduction: The hydrogenation step in its synthesis is a key reduction reaction.

Substitution: The coupling reaction with a triazine derivative is an example of a substitution reaction.

Common Reagents and Conditions:

Catalysts: Common catalysts used include hydrogenation catalysts for the reduction step.

Solvents: Solvents such as ethanol and other polar solvents are used in various steps of the synthesis.

Major Products:

科学的研究の応用

Sunscreen Formulations

Ethylhexyl triazone is primarily used in sunscreen products due to its effective UVB absorption properties. It has been shown to provide a high level of protection, making it a popular choice among formulators. The compound's molecular weight (823.1 Da) contributes to its stability and efficacy in formulations.

Efficacy Studies

- A study demonstrated that this compound exhibited significant UV absorption at 314 nm, with a maximum absorbance of 0.77 at this wavelength, indicating strong UV filtering capabilities compared to other UV filters like ethylhexyl methoxycinnamate .

- The incorporation of this compound in creams alongside other UV filters has been shown to enhance overall sun protection factor (SPF) values, contributing to a more comprehensive protective effect against harmful UV radiation .

Skin Penetration Studies

Research into the skin penetration of this compound has revealed important insights regarding its safety and efficacy:

- In vivo studies using the tape stripping technique indicated that about 21.9% of the applied dose penetrated the stratum corneum when non-encapsulated, which was comparable to smaller-molecular-weight filters .

- Notably, encapsulating this compound in lipid microparticles significantly reduced its skin penetration by 45.7%, suggesting a potential method for minimizing systemic exposure while maintaining efficacy .

Analytical Methods for Quantification

Accurate quantification of this compound in sunscreen formulations is crucial for ensuring product safety and compliance with regulatory standards. Various analytical techniques have been developed:

- High-Performance Thin-Layer Chromatography (HPTLC) : This method allows for the effective separation and quantification of this compound from other UV filters and preservatives in complex formulations. Two mobile phases have been identified as particularly effective: cyclohexane-diethyl ether and cyclohexane-diethyl ether-acetone .

| Analytical Method | Advantages | Limitations |

|---|---|---|

| HPTLC | Cost-effective, simple setup | Requires careful method validation |

| Liquid Chromatography | High sensitivity and specificity | More expensive and complex setup |

Case Studies

Several studies highlight the practical applications of this compound in commercial products:

- Case Study 1 : A randomized controlled trial assessed the SPF stability of a sunscreen containing this compound after exposure to sunlight. Results indicated that the SPF values remained stable, confirming the compound's effectiveness under real-world conditions .

- Case Study 2 : Research on the encapsulation of this compound demonstrated that lipid microparticles not only reduced skin penetration but also maintained higher SPF values in formulations compared to non-encapsulated forms, thereby enhancing safety profiles .

作用機序

オクトクリレンは、紫外線B線を吸収して熱としてエネルギーを散逸させることで、紫外線が皮膚に侵入するのを防ぐことで作用を発揮します。このプロセスには、化合物の電子の励起による高いエネルギー状態への遷移、続いて非放射性緩和による基底状態への戻りが伴います。 分子標的は、紫外線B線そのものであり、関与する経路は主に光物理的です .

類似の化合物:

- ブチルメトキシジベンゾイルメタン

- 酸化亜鉛

- ビセチルヘキシルオキシフェノールメトキシフェニルトリアジン

比較: オクトクリレンは、高い紫外線B吸収効率と安定性に優れています。酸化亜鉛は物理的な遮光剤であるのに対し、オクトクリレンは化学吸収剤であり、配合物に軽くてべたつかない感触を与えます。 ブチルメトキシジベンゾイルメタンと比較して、オクトクリレンは優れた安定性と皮膚への刺激の可能性が低いことを示しています .

類似化合物との比較

- Butyl methoxydibenzoylmethane

- Zinc oxide

- Bisethylhexyloxyphenol methoxyphenyl triazine

Comparison: Octyl triazone is unique in its high ultraviolet B absorption efficiency and stability. Unlike zinc oxide, which is a physical blocker, octyl triazone is a chemical absorber, providing a lightweight and non-greasy feel in formulations. Compared to butyl methoxydibenzoylmethane, octyl triazone offers superior stability and lower potential for skin irritation .

生物活性

Ethylhexyl triazone (EHT) is a high-molecular-weight UV filter commonly used in sunscreens due to its effective sun protection properties. This article explores the biological activity of EHT, focusing on its skin penetration, safety profile, environmental impact, and potential toxicological effects based on diverse research findings.

- Molecular Weight : 823.1 Da

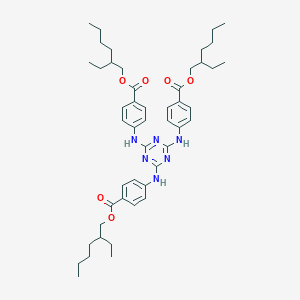

- Chemical Structure : EHT belongs to the triazine class of compounds, which are characterized by their ability to absorb UV radiation effectively.

Skin Penetration Studies

Recent studies have highlighted the importance of understanding how EHT penetrates human skin, as this influences both efficacy and safety.

In Vivo Studies

A significant study evaluated the in vivo skin penetration of EHT using the tape stripping technique on human volunteers. The results indicated:

- Non-encapsulated EHT : Approximately 21.9% of the applied dose penetrated the stratum corneum.

- Microencapsulated EHT : A marked reduction of 45.7% in skin penetration was observed when EHT was encapsulated in lipid microparticles (LMs), suggesting that encapsulation can enhance efficacy while reducing potential toxicological risks .

| Formulation Type | Penetration Percentage (%) |

|---|---|

| Non-encapsulated EHT | 21.9 ± 4.9 |

| Microencapsulated EHT | Significant reduction (45.7%) |

Safety and Toxicological Profile

EHT has been reported to have a favorable safety profile with no significant side effects noted in various studies. It is characterized as non-invasive and non-inflammatory, making it suitable for sensitive skin applications .

Ecotoxicological Impact

Research has also assessed the environmental impact of EHT, particularly its degradation products formed under chlorination conditions typical in swimming pools. The study identified twelve disinfection byproducts (DBPs), with several exhibiting acute toxicity to aquatic organisms:

- Lethal Concentration (LC50) for rotifers was found to be in the range of tens of mg/L.

- Sub-chronic effects were noted at concentrations in the μg/L range for certain DBPs, indicating potential ecological risks .

Case Studies and Research Findings

- Skin Health and Protection : In a formulation study, EHT demonstrated significant protection against UV-induced damage without causing irritation or adverse reactions on human skin .

- Environmental Persistence : A study on the chemical fate of EHT under chlorination revealed that while it has effective UV filtering properties, its degradation products could pose risks to aquatic ecosystems, emphasizing the need for environmentally friendly formulations .

- Analytical Methods : Efficient methods for quantifying EHT in sunscreen formulations have been developed using high-performance thin-layer chromatography (HPTLC), allowing for better quality control in product development .

特性

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。